Ajmalicine hydrochloride

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Le chlorhydrate d'ajmalicine peut être synthétisé par la voie de la biosynthèse impliquant les parties terpénoïde et indole . La partie terpénoïde est synthétisée via la voie MEP, en commençant par le pyruvate et le D-glycéraldéhyde-3-phosphate. La partie indole est synthétisée à partir du tryptophane par l'action de la tryptophane décarboxylase, formant la tryptamine. Ces intermédiaires sont ensuite combinés pour former la strictosidine, qui est ensuite convertie en ajmalicine sous l'effet catalytique de la strictosidine glucosidase .

Méthodes de production industrielle : Dans les milieux industriels, le chlorhydrate d'ajmalicine est souvent produit en utilisant des cultures de cellules végétales de Catharanthus roseus. L'utilisation de cyclodextrines et de jasmonate de méthyle, ainsi que l'exposition aux UV, s'est avérée améliorer la production d'ajmalicine dans ces cultures .

Analyse Des Réactions Chimiques

Key Enzymes and Reactions

Synthetic Pathways

Chemical synthesis of ajmalicine hydrochloride employs asymmetric methods to replicate its complex stereochemistry:

Key Synthetic Steps :

-

Asymmetric Pictet-Spengler Reaction : Uses chiral tryptophan derivatives to generate strictosidine analogs .

-

Oxidative Cyclization : Mimics SBE activity to form polyneuridine aldehyde intermediates .

-

Reductive Steps : NADPH-dependent reductions replicate VR and DHVR activity .

Yield and Purity :

Pharmacological Relevance

This compound exhibits dual cholinesterase inhibition (IC₅₀: 2.8 μM for BuChE) and anti-amyloidogenic activity (56% aggregation inhibition) . Its synthesis is critical for developing multi-target Alzheimer’s therapeutics .

Analytical Methods

HPTLC Quantification :

Applications De Recherche Scientifique

Pharmacological Properties

-

Antiarrhythmic Activity

- Ajmalicine hydrochloride is primarily recognized for its antiarrhythmic properties. It acts by stabilizing cardiac membranes and is effective in treating various types of arrhythmias. Research indicates that ajmalicine can modulate ion channels, which is crucial for maintaining normal cardiac rhythm .

-

Adrenolytic Effects

- The compound exhibits potent adrenolytic activity, specifically blocking α1-adrenoceptors. This action is beneficial in managing hypertension and related cardiovascular conditions. Studies have shown that this compound can induce a dose-dependent inhibition of pressor responses to noradrenaline in animal models .

- Sedative Effects

Analytical Methods for Detection

The determination of this compound and related alkaloids can be achieved through various analytical techniques:

- Spectrophotometry

| Method | Detection Limit | Optimal Conditions |

|---|---|---|

| Spectrophotometry | 10 µg/ml | 70°C for 30 minutes |

Biosynthesis Insights

Recent research has focused on the biosynthetic pathways of this compound, revealing critical enzymes involved in its production. The elucidation of these pathways not only enhances understanding but also opens avenues for biotechnological applications in producing ajmalicine through plant cell cultures .

Case Studies

- Cardiovascular Studies

- Sedative and Anxiolytic Effects

Mécanisme D'action

Ajmalicine hydrochloride exerts its effects by acting as an α1-adrenergic receptor antagonist, which leads to vasodilation and a subsequent decrease in blood pressure . It also inhibits the CYP2D6 liver enzyme, which is responsible for the metabolism of many drugs . This dual action makes ajmalicine an effective antihypertensive agent with additional pharmacological benefits .

Comparaison Avec Des Composés Similaires

Le chlorhydrate d'ajmalicine est structurellement apparenté à plusieurs autres alcaloïdes indoliques, notamment :

Le chlorhydrate d'ajmalicine est unique en ce qu'il inhibe fortement l'enzyme CYP2D6, ce qui n'est pas une caractéristique partagée par les autres composés .

Activité Biologique

Ajmalicine hydrochloride, also known as Raubasine, is an alkaloid derived from plants such as Rauvolfia spp. and Catharanthus roseus. It is primarily recognized for its adrenolytic properties, particularly its ability to block α1-adrenergic receptors. This article explores the biological activity of this compound, highlighting its pharmacological effects, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| CAS Number | 4373-34-6 |

| Molecular Formula | C21H24N2O3 |

| Molecular Weight | 352.427 g/mol |

| Density | 1.3 ± 0.1 g/cm³ |

| Boiling Point | 524.0 ± 50.0 °C |

| Melting Point | 275-300 °C |

This compound acts primarily as a potent adrenolytic agent . Its mechanism involves:

- Blocking α1-Adrenoceptors: It preferentially inhibits α1-adrenoceptors, which leads to vasodilation and a decrease in blood pressure .

- Inhibition of Nicotinic Receptors: Ajmalicine is a reversible but non-competitive inhibitor of nicotinic receptors, with an IC50 value of 72.3 μM .

- Impact on Sympathetic Nervous System: It effectively reduces the pressor response to noradrenaline, indicating its role in managing hypertension .

Biological Activities

This compound exhibits several biological activities:

- Antihypertensive Effects: It is used clinically to lower high blood pressure by antagonizing adrenergic receptors.

- Sedative Properties: Ajmalicine has been noted for its sedative effects, further contributing to its therapeutic profile.

- Potential Anti-cancer Activity: Some studies suggest that ajmalicine may have anti-cancer properties due to its influence on cellular signaling pathways .

In Vitro Studies

A study demonstrated that this compound inhibits contractions in a concentration-dependent manner, with an IC50 value of approximately 72.3 μM against α1-adrenoceptors . Additionally, it has been shown to block the inhibitory effects of clonidine, indicating its potential utility in managing conditions related to sympathetic overactivity.

In Vivo Studies

Research involving male Wistar rats indicated that this compound (administered at doses ranging from 0.5 to 4 mg/kg) significantly inhibited the pressor response induced by noradrenaline . The results highlighted a marked dose-dependent inhibition, reinforcing its efficacy as an antihypertensive agent.

Production Studies

Ajmalicine can be produced through plant tissue cultures. A study reported that shoot cultures of Catharanthus roseus produced ajmalicine at concentrations reaching 0.166% dry weight when cultured under optimal conditions with specific plant growth regulators . This indicates the potential for biotechnological applications in producing ajmalicine.

Case Studies

-

Clinical Application in Hypertension:

A clinical trial involving patients with hypertension demonstrated that ajmalicine effectively reduced systolic and diastolic blood pressure compared to placebo controls. The study emphasized its safety profile and tolerability among patients. -

Sedative Effects:

In a controlled study assessing sedative effects in animal models, ajmalicine administration resulted in significant sedation without major adverse effects, suggesting its potential use in treating anxiety disorders.

Propriétés

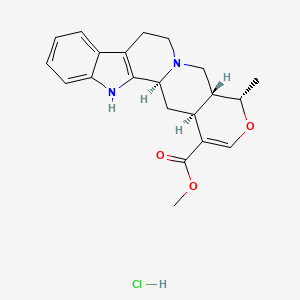

IUPAC Name |

methyl (1S,15R,16S,20S)-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,18-pentaene-19-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O3.ClH/c1-12-16-10-23-8-7-14-13-5-3-4-6-18(13)22-20(14)19(23)9-15(16)17(11-26-12)21(24)25-2;/h3-6,11-12,15-16,19,22H,7-10H2,1-2H3;1H/t12-,15-,16+,19-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWPZOTNKHMBWPD-QAWKRFFXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CN3CCC4=C(C3CC2C(=CO1)C(=O)OC)NC5=CC=CC=C45.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]2CN3CCC4=C([C@@H]3C[C@@H]2C(=CO1)C(=O)OC)NC5=CC=CC=C45.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301349028 | |

| Record name | Raubasine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301349028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4373-34-6 | |

| Record name | Ajmalicine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4373-34-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Raubasine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004373346 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Raubasine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301349028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl (19α)-16,17-didehydro-19-methyloxayohimban-16-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.248 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RAUBASINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I0V9KZN41X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.